

BOC-L-phenylalanine-d8 certificate of analysis explained

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Compound of Interest

Compound Name: BOC-L-phenylalanine-d8

Cat. No.: B563412 Get Quote

An In-depth Technical Guide to the Certificate of Analysis for BOC-L-phenylalanine-d8

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a critical raw material like **BOC-L-phenylalanine-d8** is a foundational document. It provides the essential quality control data and analytical results that underpin the reliability and reproducibility of scientific research. This guide offers a detailed exploration of a typical CoA for **BOC-L-phenylalanine-d8**, breaking down its components, explaining the significance of each analytical test, and providing insights into the experimental methodologies.

Understanding the Header Information

The top section of a CoA typically contains fundamental identifying information:

Product Name: BOC-L-phenylalanine-d8

CAS Number: 106881-07-6

Molecular Formula: C14H11D8NO4

Molecular Weight: 273.35 g/mol

- Lot Number: A unique identifier for the specific batch of the compound.
- Date of Analysis: The date when the quality control tests were performed.



Quantitative Data Summary

The core of the CoA is the presentation of quantitative analytical data. This information is crucial for assessing the purity, identity, and quality of the material. The data is typically presented in a tabular format for clarity and ease of comparison against specifications.

Table 1: Typical Specifications and Results for BOC-L-phenylalanine-d8

Parameter	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Purity (HPLC)	≥98.0%	99.5%	High-Performance Liquid Chromatography
Isotopic Enrichment	≥98 atom % D	99.2 atom % D	Mass Spectrometry or ¹ H NMR
Optical Rotation	+23.0° to +27.0° (c=1 in Ethanol)	+25.5°	Polarimetry
Melting Point	83-88 °C	85-87 °C	Melting Point Apparatus
¹ H NMR	Conforms to structure	Conforms	Nuclear Magnetic Resonance Spectroscopy
Mass Spectrum	Conforms to structure	Conforms	Mass Spectrometry (e.g., ESI-MS)
Residual Solvents	≤0.5%	0.1%	Gas Chromatography (GC)

Detailed Experimental Protocols

A comprehensive CoA will often reference the standard operating procedures (SOPs) used for each analysis. Below are detailed methodologies for the key experiments cited.



High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Objective: To determine the purity of the compound by separating it from any impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Injection Volume: 10 μL.
 - Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Data Analysis: The area of the main peak corresponding to BOC-L-phenylalanine-d8 is compared to the total area of all peaks to calculate the purity percentage.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

- Objective: To confirm the molecular weight and determine the level of deuterium incorporation.
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
- Method:
 - Ionization Mode: Positive or negative ion mode.



- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
- Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of BOC-L-phenylalanine-d8. For isotopic enrichment, the relative intensities of the deuterated species versus the non-deuterated species are calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Objective: To confirm the chemical structure of the compound.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
- Method:
 - Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
 - ¹H NMR: The proton NMR spectrum is acquired. Due to the deuteration on the phenyl ring and the beta-carbon, the aromatic and beta-proton signals will be absent or significantly reduced. The remaining signals for the BOC protecting group and the alpha-proton should be present at their expected chemical shifts.
- Data Analysis: The observed chemical shifts, multiplicities, and integration values are compared to the expected values for the BOC-L-phenylalanine-d8 structure.

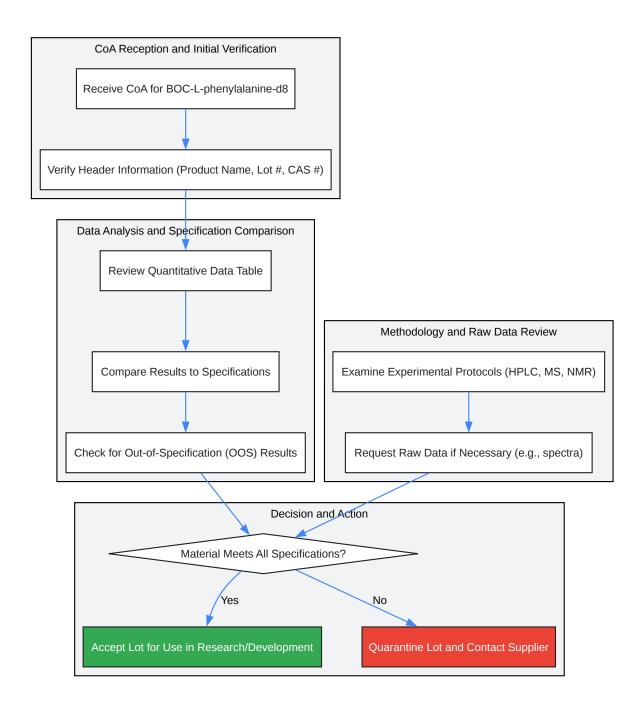
Visualization of Key Processes

Diagrams can simplify the understanding of complex workflows and relationships.

Certificate of Analysis Review Workflow

The following diagram illustrates a typical workflow for a researcher reviewing a CoA.





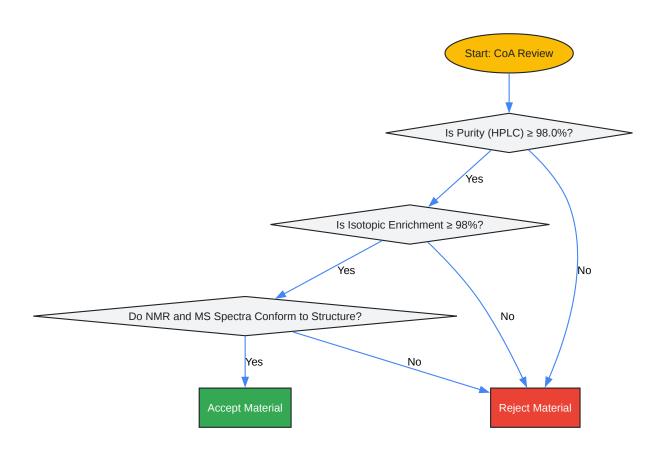
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Caption: Workflow for the review and approval of a Certificate of Analysis.

Logical Decision Pathway for Material Acceptance



This diagram outlines the decision-making process based on the CoA findings.



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Caption: Decision tree for accepting or rejecting a batch of BOC-L-phenylalanine-d8.

Conclusion

The Certificate of Analysis for **BOC-L-phenylalanine-d8** is a multi-faceted document that provides a comprehensive quality profile of the material. For researchers and drug development professionals, a thorough understanding of each component of the CoA is paramount. By carefully scrutinizing the quantitative data, understanding the experimental protocols, and following a logical review process, scientists can ensure the quality and integrity of their starting materials, which is a critical step in the path to successful research and development outcomes.



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